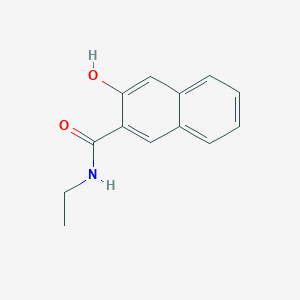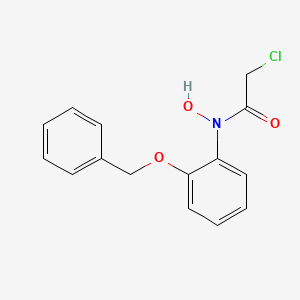
2-Naphthalenecarboxamide,N-ethyl-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides It is characterized by the presence of a naphthalene ring system, an amide group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- typically involves the reaction of 2-naphthoic acid with an appropriate amine, such as ethylamine, in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalenecarboxamides.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- has several applications in scientific research:
Material Science: It is used in the development of electrochromic materials and polymers with specific photophysical properties, making it suitable for electronic devices such as organic light-emitting diodes (OLEDs).
Pharmaceuticals: Derivatives of this compound exhibit significant antibacterial and antimycobacterial activities, making them potential candidates for developing new antibiotics.
Agriculture: It has been evaluated for its herbicidal activity and ability to inhibit photosynthetic electron transport in chloroplasts, suggesting its potential as a selective herbicide.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- varies depending on its application:
Antibacterial Activity: It targets bacterial cell walls and inhibits essential enzymes, leading to cell lysis and death.
Herbicidal Activity: It inhibits photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants and leading to their death.
Electrochromic Materials: It undergoes reversible redox reactions, changing its optical properties in response to an applied electric field.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
- 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy
Uniqueness
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
6272-12-4 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-ethyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |
Clé InChI |
AWLIVDSCPPTBKR-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)

![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)




![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

